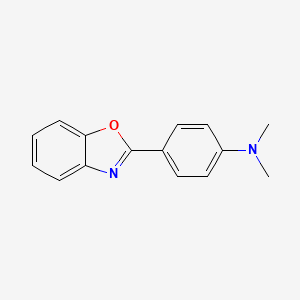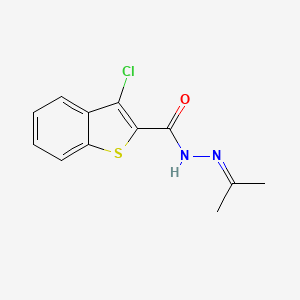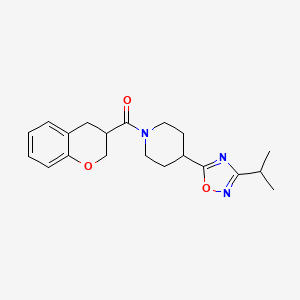![molecular formula C17H21N5O2 B5671038 N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671038.png)
N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves complex reactions that aim to achieve specific molecular configurations for desired chemical or biological activities. For instance, studies on the synthesis of various pyrazolo and pyridine derivatives highlight the intricate methods used to construct these compounds, demonstrating the importance of precise chemical reactions in achieving the targeted molecular structure (Shim et al., 2002; Yamamoto et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often employs computational and experimental methods to understand the conformational preferences and stability of compounds. The study by Shim et al. (2002) used the AM1 molecular orbital method for conformational analysis, revealing insights into the energetic stability and structural preferences of cannabinoid receptor antagonists, which share structural motifs with the compound of interest (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are crucial for synthesizing various bioactive molecules. The reactions can lead to the formation of new bonds, introduction of functional groups, or transformation into other heterocyclic systems, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives (Harb et al., 2005).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific studies on the physical properties of "N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide" may not be readily available, research on similar compounds can provide valuable insights into how structural elements affect these characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects that determine the compound's applicability in scientific research. Studies on related pyrazole derivatives offer insights into these chemical behaviors, highlighting the compound's potential utility in synthesizing new materials or as intermediates in chemical reactions (Ghaedi et al., 2015).
Propriétés
IUPAC Name |
N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(6-4-13-9-19-20-10-13)17(24)15-7-16(23)22(12-15)11-14-3-2-5-18-8-14/h2-3,5,8-10,15H,4,6-7,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUJDCMRMHTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNN=C1)C(=O)C2CC(=O)N(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)

![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)
![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)
![(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)
![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)
![2-cyclopropyl-5-[1-(4-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5671030.png)

